Daptomycin vs. Vancomycin: 55% Mortality Reduction with Early Switch in MRSA Bacteremia
A 2024 systematic review and meta-analysis of 20 studies directly compared daptomycin and vancomycin in adult patients with MRSA bloodstream infections (BSI). While overall mortality odds were non-significantly lower for daptomycin (OR = 0.81; 95% CI, 0.62–1.06), a sub-analysis based on timing of switch demonstrated that switching to daptomycin early (within 3 days of initiating anti-MRSA therapy) was significantly associated with a 55% reduction in all-cause mortality [1]. This effect was not observed when switching to daptomycin later in the treatment course. Additionally, in patients infected with MRSA strains exhibiting vancomycin MIC ≥1 mg/L, daptomycin treatment was associated with 40% lower odds of mortality [1].
| Evidence Dimension | All-cause mortality reduction in MRSA bloodstream infection |
|---|---|
| Target Compound Data | Early switch to daptomycin (within 3 days) significantly reduced mortality odds by 55% |
| Comparator Or Baseline | Remaining on vancomycin therapy |
| Quantified Difference | 55% reduction in mortality (p<0.05) |
| Conditions | Systematic review and meta-analysis of 20 clinical studies including randomized controlled trials and observational studies in adult patients with MRSA BSI |
Why This Matters
This evidence provides a strong clinical rationale for selecting daptomycin over vancomycin as an early targeted therapy, directly impacting patient survival outcomes and informing hospital formulary decisions for MRSA bacteremia.
- [1] Adamu, Y., Puig-Asensio, M., Dabo, B., & Schweizer, M. L. (2024). Comparative effectiveness of daptomycin versus vancomycin among patients with methicillin-resistant Staphylococcus aureus (MRSA) bloodstream infections: A systematic literature review and meta-analysis. PLOS ONE, 19(2), e0293423. View Source
